A Technical Guide to the Physicochemical Properties and Analysis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride
A Technical Guide to the Physicochemical Properties and Analysis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of 1-(Cyclobutylcarbonyl)piperazine hydrochloride (CAS No: 1428443-87-1), a synthetic piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The document delves into the core physicochemical properties of the compound, with a primary focus on its molecular weight and the empirical methods for its verification. We will explore the causality behind its synthesis, purification, and analytical characterization, offering field-proven protocols for mass spectrometry, NMR spectroscopy, and HPLC. This guide is intended to serve as an authoritative resource for scientists, providing the necessary technical insights to confidently utilize this compound in a research and development setting.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and antihelminthics.[1] Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability, and its versatile synthetic handles which allow for extensive structure-activity relationship (SAR) studies.
1-(Cyclobutylcarbonyl)piperazine hydrochloride is a specific derivative that combines the piperazine core with a cyclobutylcarbonyl group. This aliphatic moiety distinguishes it from many aryl-substituted piperazines, potentially influencing its receptor binding affinity, metabolic stability, and lipophilicity.[2] As a research chemical, it primarily serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting neurological pathways.[2] Understanding its fundamental properties, starting with its precise molecular weight, is the foundational first step for its effective application.
Core Physicochemical Properties
The hydrochloride salt form of 1-(Cyclobutylcarbonyl)piperazine is the most common variant used in laboratory settings. The formation of the salt from the free base is a deliberate choice to enhance the compound's stability and increase its solubility in polar solvents, which is often a prerequisite for biological assays and subsequent chemical reactions. The compound is generally stable in acidic conditions but is susceptible to hydrolysis of the amide bond at a pH above 7.[2] For long-term integrity, storage at –20°C in an airtight container is recommended.[2]
Data Summary Table
The following table summarizes the key quantitative and qualitative data for 1-(Cyclobutylcarbonyl)piperazine hydrochloride.
| Property | Value | Source |
| IUPAC Name | cyclobutyl(piperazin-1-yl)methanone;hydrochloride | PubChem |
| CAS Number | 1428443-87-1 | [2] |
| Molecular Formula | C₉H₁₇ClN₂O | [2] |
| Molecular Weight | 204.70 g/mol | PubChem,[2] |
| Appearance | White to yellow solid/crystalline powder | [2] |
| InChI Key | YKEJFACBGALXCU-UHFFFAOYSA-N | [2] |
| Stability | Stable at pH 2-6; degrades above pH 7 | [2] |
| Storage | Recommended at –20°C | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride is typically achieved through a two-step process involving the acylation of piperazine followed by salt formation. The choice of reagents and conditions is critical to ensure high yield and purity.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
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Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperazine and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
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Causality: Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive cyclobutane carbonyl chloride. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.
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Base Addition: Add triethylamine (TEA) to the solution.
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Causality: TEA acts as a base to neutralize the hydrochloric acid that is generated as a byproduct of the acylation reaction, driving the reaction to completion.
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Acylation: Add cyclobutane carbonyl chloride dropwise to the stirred solution, maintaining the temperature between 0-5°C.[2] Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
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Causality: The slow, cooled addition controls the exothermic reaction. The extended stir time ensures the reaction proceeds to completion.
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Workup: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of ethyl acetate. Bubble hydrogen chloride gas through the solution (or add a solution of HCl in ethyl acetate) until precipitation is complete.[2]
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Causality: The hydrochloride salt is typically much less soluble in organic solvents like ethyl acetate than its free base form, causing it to precipitate out of the solution, which is a key purification step.
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Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove any remaining impurities. Dry the solid under vacuum to yield pure 1-(Cyclobutylcarbonyl)piperazine hydrochloride.
Analytical Characterization and Molecular Weight Verification
Calculating the theoretical molecular weight is straightforward, but its empirical verification is a cornerstone of chemical quality control. A multi-technique approach ensures the compound's identity, purity, and structural integrity.
Diagram of Analytical Workflow
Caption: A self-validating analytical workflow for characterization.
Protocol 4.1: Molecular Weight Verification by Mass Spectrometry (MS)
This protocol confirms the mass of the core molecule, directly validating the basis for the hydrochloride salt's molecular weight.
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and water.
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Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
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Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum.
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Expected Result & Self-Validation: The spectrum should display a prominent peak corresponding to the protonated free base ([M+H]⁺).
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Free Base (C₉H₁₆N₂O) has a monoisotopic mass of 168.1263 Da.
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The expected [M+H]⁺ ion will be observed at m/z ≈ 169.1341 .
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The presence of this ion confirms the mass of the core structure, and by extension, validates the calculated molecular weight of the hydrochloride salt (168.1263 + 36.461 = 204.587 g/mol , consistent with the reported 204.7 g/mol ).
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Protocol 4.2: Structural Confirmation by NMR Spectroscopy
NMR confirms that the verified mass corresponds to the correct chemical structure.
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Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
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¹H NMR Analysis: Acquire the proton NMR spectrum.
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Expected Signals: Look for characteristic proton signals in the approximate regions of δ 1.8–2.5 ppm (cyclobutyl protons) and δ 2.6–3.4 ppm (piperazine protons).[2] The integration of these signals should correspond to the number of protons in each part of the molecule.
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¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum.
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Expected Signal: A key signal confirming the structure is the carbonyl carbon, which should appear in the downfield region of δ 170–175 ppm.[2]
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Self-Validation: The combination of ¹H and ¹³C NMR spectra provides an unambiguous fingerprint of the molecule's structure. If the spectra match the expected pattern, it validates that the mass measured by MS belongs to the correct isomer.
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Protocol 4.3: Purity Determination by HPLC
Purity is essential, as impurities will affect the true molar quantity when weighing the sample for an experiment.
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Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.[1]
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Chromatographic Conditions:
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Analysis: Inject the sample and run the gradient.
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Result & Self-Validation: The purity is determined by the area percentage of the main peak in the chromatogram. For research-grade material, purity should typically be >95%.[2] This ensures that when a researcher weighs out a sample, the mass is overwhelmingly attributable to the compound of interest, making calculations based on its molecular weight accurate.
References
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PubChem, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, [Link]
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International Journal of Pharmaceutical Sciences and Research, A Review on Analytical Methods for Piperazine Determination, [Link]
- Google Patents, Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one,
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PubMed Central, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, [Link]
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UNODC, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials, [Link]
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ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, [Link]
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Royal Society of Chemistry, Analytical Methods, [Link]
